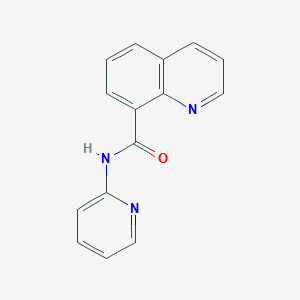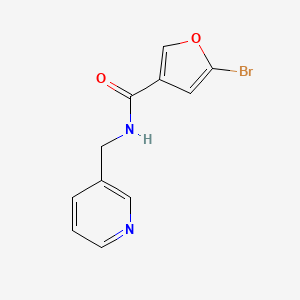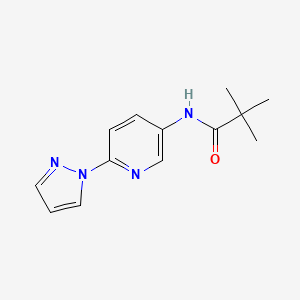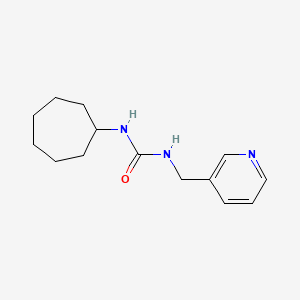
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. PP2A inhibitor is a small molecule that selectively inhibits protein phosphatase 2A (PP2A), an enzyme that regulates cell division and growth.
作用機序
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor selectively inhibits this compound by binding to the catalytic subunit of this compound. This leads to the inhibition of this compound activity, which results in the activation of various signaling pathways that promote cell growth and proliferation. This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have various biochemical and physiological effects. This compound inhibitor induces cell cycle arrest and apoptosis in cancer cells by inhibiting this compound activity. This compound inhibitor also promotes the activation of various signaling pathways that inhibit cancer cell growth and proliferation. Additionally, this compound inhibitor has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
実験室実験の利点と制限
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound inhibitor is also highly selective for this compound, which reduces the risk of off-target effects. However, this compound inhibitor also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, this compound inhibitor may have different effects in different types of cancer, which requires further investigation.
将来の方向性
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has significant potential for cancer treatment, and there are several future directions for research in this area. One direction is to investigate the long-term effects of this compound inhibitor on cancer cells and normal cells. Another direction is to explore the potential of this compound inhibitor in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of this compound inhibitor in different types of cancer. Finally, the development of more selective and potent this compound inhibitors may improve the efficacy and safety of cancer treatment.
合成法
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method for this compound inhibitor involves the reaction of 3-bromo-6-(pyrazol-1-yl)pyridine with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, this compound.
科学的研究の応用
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been extensively studied for its potential applications in cancer treatment. This compound is a tumor suppressor protein that inhibits cell division and growth. However, in many types of cancer, this compound is inactivated, leading to uncontrolled cell growth and proliferation. This compound inhibitor selectively inhibits this compound, leading to the inhibition of cancer cell growth and proliferation. This compound inhibitor has been shown to be effective in various types of cancer, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-4-1-2-5-11)17-12-6-7-13(15-10-12)18-9-3-8-16-18/h3,6-11H,1-2,4-5H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYUXISJGZSNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)

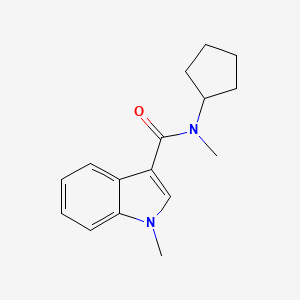

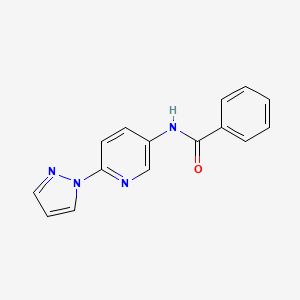
![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
